2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including bromine atoms, an imino group, and a trimethoxybenzoate moiety. These features make it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable aromatic precursor to introduce bromine atoms at the 2 and 4 positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of the Imino Group: The next step involves the formation of the imino group through a condensation reaction between an amine and an aldehyde or ketone. In this case, 2-[(4-methylphenyl)amino]acetamide can be reacted with an appropriate aldehyde to form the imino intermediate.
Coupling with Trimethoxybenzoate: The final step involves coupling the imino intermediate with 3,4,5-trimethoxybenzoic acid or its derivative. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, the compound can undergo oxidation reactions to form corresponding oxo derivatives.
Hydrolysis: The ester linkage in the trimethoxybenzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium complexes), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., PCC, KMnO₄), solvents (e.g., dichloromethane, acetone).
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, water or alcohol as solvent.
Major Products
Substitution: Derivatives with substituted nucleophiles.
Reduction: Corresponding amine derivatives.
Oxidation: Oxo derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate: Similar structure but lacks the trimethoxy groups.
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzamide: Similar structure but with an amide instead of an ester linkage.
Uniqueness
The unique combination of bromine atoms, an imino group, and a trimethoxybenzoate moiety distinguishes 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate from other compounds
Properties
Molecular Formula |
C26H25Br2N3O6 |
---|---|
Molecular Weight |
635.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H25Br2N3O6/c1-15-5-7-19(8-6-15)29-14-23(32)31-30-13-17-9-18(27)12-20(28)24(17)37-26(33)16-10-21(34-2)25(36-4)22(11-16)35-3/h5-13,29H,14H2,1-4H3,(H,31,32)/b30-13+ |
InChI Key |
LMJVUELKCIECGK-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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